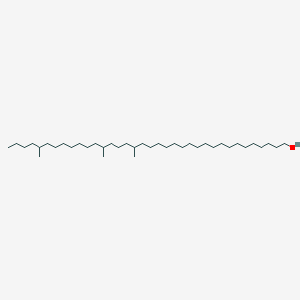![molecular formula C18H9ClN2O3 B14293116 1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine CAS No. 116441-17-9](/img/structure/B14293116.png)
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine is a complex organic compound that belongs to the family of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic routes typically include:
Cyclization Reactions: The formation of the benzoxazino ring system through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the specified position using chlorinating agents under controlled conditions.
Oxidation: Oxidation of the phenoxazine core to introduce the oxo group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound with a simpler structure.
Actinomycin D: A well-known phenoxazine derivative with strong antitumor properties.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
116441-17-9 |
|---|---|
Fórmula molecular |
C18H9ClN2O3 |
Peso molecular |
336.7 g/mol |
Nombre IUPAC |
1-chloro-7-oxido-[1,4]benzoxazino[2,3-b]phenoxazin-7-ium |
InChI |
InChI=1S/C18H9ClN2O3/c19-10-4-3-7-15-18(10)20-11-8-17-13(9-16(11)24-15)21(22)12-5-1-2-6-14(12)23-17/h1-9H |
Clave InChI |
QYLGKIJYJYEFJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)[N+](=C3C=C4C(=NC5=C(O4)C=CC=C5Cl)C=C3O2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


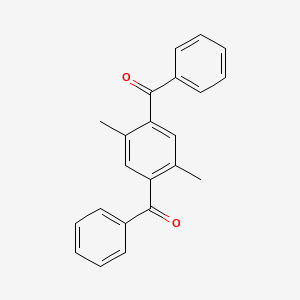
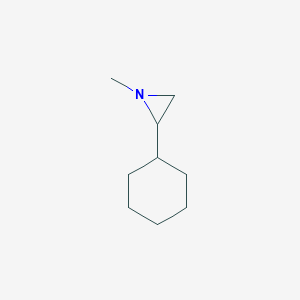
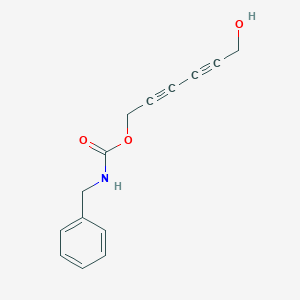
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
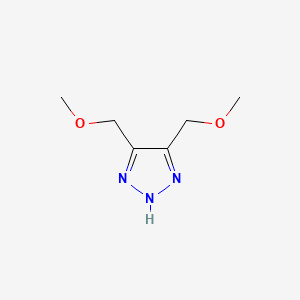
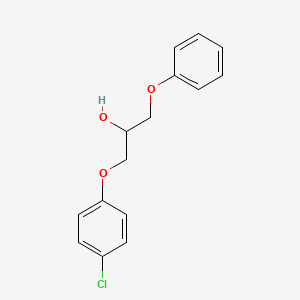
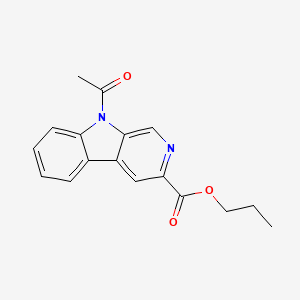
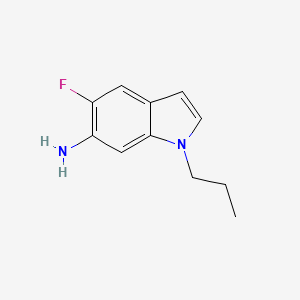
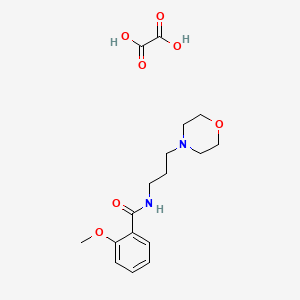
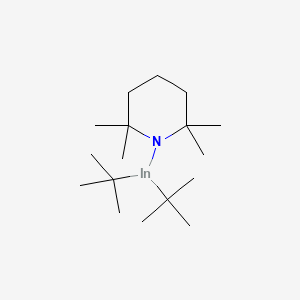

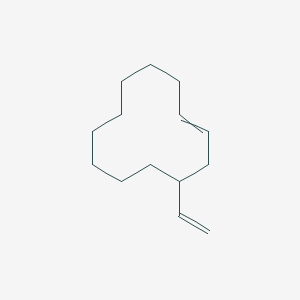
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
